Prinoxodan
Overview
Description
Prinoxodan is a benzodiazinone derivative known for its positive inotropic and vasodilator properties. It is primarily used as a cardiotonic agent to treat congestive heart failure. This compound functions by inhibiting phosphodiesterase, which leads to increased contractility of the heart muscle while reducing arterial pressure and total peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prinoxodan can be synthesized through a multi-step process involving the reaction of 3-benzoylpropionic acid with hydrazines to form pyridazinones. These pyridazinones are then further derivatized with aromatic aldehydes in the presence of piperidine to obtain the desired compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process is carried out in large reactors with continuous monitoring to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Prinoxodan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the benzodiazinone ring, leading to the formation of new compounds with potentially different biological activities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties.
Scientific Research Applications
Prinoxodan has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and heart muscle contractility.
Medicine: Explored as a potential treatment for congestive heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new cardiotonic agents and vasodilators
Mechanism of Action
Prinoxodan exerts its effects by inhibiting phosphodiesterase, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to enhanced contractility of the heart muscle and vasodilation. The molecular targets include the heart muscle cells and vascular smooth muscle cells, where it modulates the signaling pathways involved in muscle contraction and relaxation .
Comparison with Similar Compounds
Prinoxodan is compared with other similar compounds, such as:
Pimobendan: Another phosphodiesterase inhibitor with similar cardiotonic and vasodilator properties.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Amrinone: Another cardiotonic agent with similar mechanisms of action.
Uniqueness
This compound is unique due to its specific benzodiazinone structure, which provides a distinct pharmacological profile compared to other phosphodiesterase inhibitors. Its ability to increase contractility while reducing arterial pressure and total peripheral resistance makes it a valuable compound in the treatment of congestive heart failure .
Properties
IUPAC Name |
3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNEHPNQBBVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149732 | |
Record name | Prinoxodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111786-07-3 | |
Record name | Prinoxodan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111786073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prinoxodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRINOXODAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VMH2E80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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